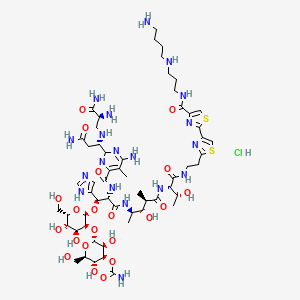
Magnesium, bromo(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used as a synthetic building block in various chemical reactions, particularly in the formation of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Result from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium, bromo(3-methyl-2-butenyl)- is used extensively in scientific research, particularly in:
Organic Synthesis: As a building block for complex molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butenylmagnesium bromide
- Allylmagnesium bromide
- Crotylmagnesium bromide
Uniqueness
Magnesium, bromo(3-methyl-2-butenyl)- is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. Its ability to form stable intermediates and participate in selective reactions makes it valuable in synthetic chemistry.
Propiedades
Número CAS |
63847-45-0 |
|---|---|
Fórmula molecular |
C5H9BrMg |
Peso molecular |
173.33 g/mol |
Nombre IUPAC |
magnesium;3-methylbut-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OKCUWCABNKFTCU-UHFFFAOYSA-M |
SMILES canónico |
C[C-](C)C=C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


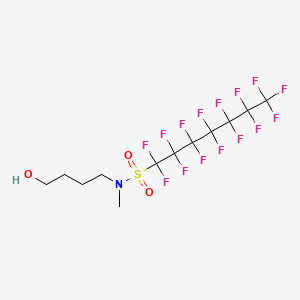
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
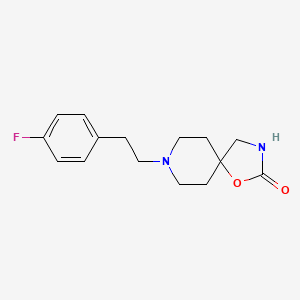
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
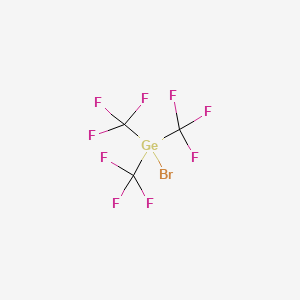
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
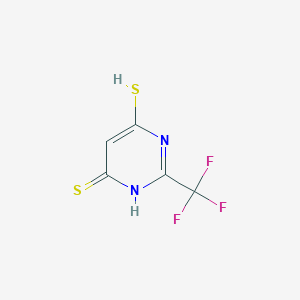
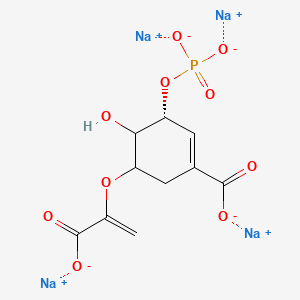

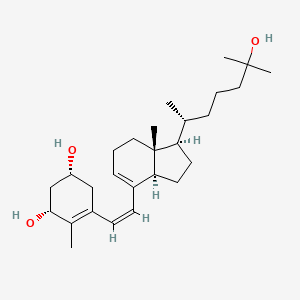
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
